1-Cyclopentyl-3-fluorobenzene: Technical Profile & Synthetic Utility
1-Cyclopentyl-3-fluorobenzene: Technical Profile & Synthetic Utility
[1]
Executive Summary
1-Cyclopentyl-3-fluorobenzene (CAS: 867286-91-7 ) is a specialized fluorinated aromatic scaffold used primarily as a building block in medicinal chemistry and agrochemical discovery.[1] Characterized by the meta-positioning of a lipophilic cyclopentyl group relative to a fluorine atom, this compound serves as a critical intermediate for modulating the physicochemical properties—specifically lipophilicity (LogP) and metabolic stability—of bioactive molecules.
This technical guide analyzes the structural determinants, synthetic pathways, and application logic of this scaffold, providing researchers with a self-validating roadmap for its utilization in drug development, particularly in the synthesis of CCR9 and S1P1 receptor modulators .[1]
Structural Analysis & Physicochemical Profile
Structural Logic
The molecule consists of a benzene core substituted at the 1 and 3 positions.
-
Fluorine (C3): Acts as a metabolic blocker and electronic modulator.[1] The high electronegativity (
) exerts a strong inductive withdrawing effect (-I), deactivating the ring toward electrophilic attack but activating specific positions for nucleophilic aromatic substitution ( ) or directed ortho-metallation (DoM).[1] -
Cyclopentyl (C1): A lipophilic, non-planar aliphatic ring.[1] Unlike a phenyl group, the cyclopentyl ring is flexible (envelope/twist conformations), providing bulk without the
-stacking interactions of a biaryl system. It significantly increases the partition coefficient (LogP), enhancing membrane permeability.
Physicochemical Properties
Note: Experimental data for this specific isomer is limited; values below represent consensus calculated data validated against structural analogs (e.g., 1-butyl-3-fluorobenzene).
| Property | Value / Range | Causality/Significance |
| CAS Number | 867286-91-7 | Unique Identifier |
| Molecular Formula | -- | |
| Molecular Weight | 164.22 g/mol | Fragment-based drug design compliant |
| Boiling Point | ~215 - 220 °C | Estimated based on 1-cyclopentylbenzene (215°C) and F-substituent effect.[1][2] |
| Density | ~1.02 - 1.05 g/mL | Fluorine atom increases density relative to alkylbenzenes (<1.0).[1] |
| LogP (Calc) | 4.5 ± 0.3 | High lipophilicity; requires formulation strategies for bioassays.[1] |
| H-Bond Donors | 0 | Purely hydrophobic/electronic interactor.[1] |
| H-Bond Acceptors | 1 (Fluorine) | Weak acceptor; mainly influences local electrostatics.[1] |
Synthetic Methodologies
To ensure high purity and regiocontrol, two primary synthetic routes are recommended. The Dehydration-Hydrogenation Protocol is preferred for scale-up due to its robustness, while Metal-Catalyzed Cross-Coupling is suitable for library generation.[1]
Route A: Dehydration-Hydrogenation (Robust Scale-Up)
This route avoids the difficulties associated with coupling secondary alkyl halides (e.g.,
Step 1: Grignard Addition [1]
-
Reagents: 3-Fluorophenylmagnesium bromide + Cyclopentanone.[1]
-
Conditions: THF, 0°C to RT.
-
Mechanism: Nucleophilic addition of the aryl Grignard to the ketone carbonyl.[1]
-
Intermediate: 1-(3-Fluorophenyl)cyclopentan-1-ol.[1]
Step 2: Dehydration
-
Reagents: p-Toluenesulfonic acid (pTsOH) or
(cat.), Toluene, Reflux (Dean-Stark).[1] -
Product: 1-(3-Fluorophenyl)cyclopentene.[1]
-
Logic: Thermodynamic elimination to the most substituted alkene.
Step 3: Catalytic Hydrogenation
-
Reagents:
(1-3 atm), Pd/C (10%), MeOH or EtOAc. -
Control: Monitor via GC-MS to ensure complete reduction of the double bond without defluorination (which can occur under forcing conditions).
Route B: Negishi Cross-Coupling (Convergent)[1]
-
Reagents: 3-Fluorobromobenzene + Cyclopentylzinc bromide.[1]
-
Catalyst:
or .[1] -
Conditions: THF/DMA, 60°C.
-
Advantage: Convergent single-step synthesis.[1]
-
Challenge: Requires preparation of organozinc reagent; sensitivity to moisture.[1]
Figure 1: Comparative synthetic pathways. Route A is preferred for multi-gram synthesis due to the stability of intermediates.
Reactivity & Functionalization Patterns[1][5][6]
Once synthesized, the 1-cyclopentyl-3-fluorobenzene scaffold serves as a core for further elaboration.[1] The directing effects of the substituents dictate the regioselectivity of Electrophilic Aromatic Substitution (EAS) and Lithiation.
Electrophilic Aromatic Substitution (EAS)[1]
-
Cyclopentyl Group: Weakly activating, ortho/para directing (relative to itself).[1]
-
Fluorine: Strongly deactivating, ortho/para directing (relative to itself).[1]
-
Combined Effect:
-
Position 4 (Para to Cyclopentyl, Ortho to F): Sterically hindered but electronically activated by the alkyl group and directed by F.[1]
-
Position 6 (Para to F, Ortho to Cyclopentyl): Activated by alkyl, directed by F.[1]
-
Position 2 (Between F and Cyclopentyl): Sterically crowded; unlikely site of reaction.[1]
-
Position 5 (Meta to both): Least deactivated, but lacks direct resonance activation.[1]
-
Experimental Insight: Sulfonylation (chlorosulfonic acid) predominantly yields the 4-sulfonyl chloride derivative (2-cyclopentyl-4-fluorobenzene-1-sulfonyl chloride) due to the para-directing strength of the alkyl group overcoming the deactivation of the fluorine [1].[1]
Directed Ortho-Metallation (DoM)[1]
-
Reagent: n-Butyllithium (n-BuLi) or LDA.[1]
-
Directing Group: Fluorine is a potent Directed Metalation Group (DMG).[1]
-
Site of Lithiation: The proton at Position 2 is the most acidic due to the inductive effect of Fluorine and proximity to the alkyl group, though steric bulk may push lithiation to Position 4 (ortho to F, para to Alkyl).[1]
-
Utility: Allows introduction of electrophiles (CHO, I,
) specifically ortho to the fluorine.[1]
Medicinal Chemistry Applications
The 1-cyclopentyl-3-fluorobenzene moiety is a validated pharmacophore in the design of G-Protein Coupled Receptor (GPCR) modulators.[1]
CCR9 Receptor Modulators
The scaffold is explicitly cited in the synthesis of sulfonyl chloride intermediates for CCR9 antagonists [1].[1] CCR9 is a chemokine receptor involved in leukocyte migration and is a target for inflammatory bowel disease (IBD).
-
Mechanism: The lipophilic cyclopentyl group anchors the molecule in the receptor's hydrophobic pocket, while the fluorine atom modulates the pKa of the sulfonamide warhead (synthesized downstream) and prevents oxidative metabolism at the phenyl ring.
S1P1 Receptor Agonists
Analogous structures (e.g., 1-cyclopentyl-3-trifluoromethylbenzene derivatives) are key components of Sphingosine-1-phosphate subtype 1 (S1P1) agonists, used in treating multiple sclerosis [2].[1][4]
-
Bioisosterism: The cyclopentyl group acts as a bioisostere for tert-butyl or cyclohexyl groups, offering a slightly different spatial sweep volume which can optimize receptor fit.[1]
Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold in drug discovery.
Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye), Flammable Liquid.[1][5]
-
Storage: Store under inert atmosphere (
or Ar) at room temperature. -
Safety Protocol:
References
-
Modulators of CCR9 Receptor and Methods of Use Thereof. (2008). Patent WO2008109337A1.[1] ChemoCentryx, Inc. (Describes the sulfonyl chloride derivative of the title compound).
-
Processes for the preparation of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid. (2014). US Patent Application 20140357690.[1] Arena Pharmaceuticals.[1][6] (Demonstrates the utility of the cyclopentyl-benzene scaffold in S1P1 agonists).
-
Cyclopentyl-substituted aromatics. PubChem Compound Summary for CID 45790555 (Analogous Fluorinated Cyclopentylbenzene). [1]
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- 3. 2-cyclopentyl-4-fluorobenzene-1-sulfonyl chloride - CAS号 1111301-63-3 - 摩熵化学 [molaid.com]
- 4. CN103221391A - (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indole -3-base) the preparation method of acetic acid and salt thereof - Google Patents [patents.google.com]
- 5. 1-氯-3-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
